molecular formula C4H7N3S B1149702 5-ethylsulfanyl-1H-1,2,4-triazole CAS No. 15182-35-1

5-ethylsulfanyl-1H-1,2,4-triazole

Cat. No.: B1149702
CAS No.: 15182-35-1
M. Wt: 129.18
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Description

5-Ethylsulfanyl-1H-1,2,4-triazole (CAS 15285-39-9) is a chemical compound of significant interest in medicinal and organic chemistry research. With the molecular formula C4H7N3S and a molecular weight of 129.18 g/mol, it serves as a versatile synthetic intermediate and a privileged scaffold in drug discovery . The 1,2,4-triazole core is a well-established pharmacophore known for its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which is crucial for binding to enzymes and receptors . This compound is part of a class of nitrogen-containing heterocycles that are extensively investigated for their broad spectrum of biological activities. Researchers value 1,2,4-triazole derivatives primarily for their potential applications in developing new antifungal agents . The mechanism of action for such triazole-based antifungals often involves the inhibition of the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Beyond antifungals, the 1,2,4-triazole scaffold is a key structural component in numerous other therapeutic areas, including anticancer, antiviral, and antibacterial agents, making it a highly valuable template for the design of novel bioactive molecules . This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with care, consulting the relevant Material Safety Data Sheet (MSDS) for safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOXHCBRKQOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Ethylsulfanyl 1h 1,2,4 Triazole and Its Derivatives

Classical Cyclization Approaches

The traditional synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole and its derivatives predominantly relies on the construction of the triazole ring from acyclic precursors, followed by the introduction of the ethylsulfanyl group. These methods, while established and widely used, often involve multiple steps and reflux conditions.

From Hydrazides and Isothiocyanates

A cornerstone of classical 1,2,4-triazole (B32235) synthesis involves the reaction of hydrazides with isothiocyanates. This method typically proceeds in two stages. Initially, the acid hydrazide reacts with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of this intermediate, usually under basic conditions, yields the corresponding 1,2,4-triazole-3-thione. The desired 5-ethylsulfanyl derivative is then obtained through the S-alkylation of this thione with an ethylating agent, such as ethyl iodide or ethyl bromide.

For instance, new thiosemicarbazide derivatives can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates. nih.gov The subsequent cyclization of these thiosemicarbazides under reflux in a basic medium, such as aqueous sodium hydroxide (B78521), leads to the formation of 5-[2-(ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov Similarly, the reaction of tert-butyl carbazate (B1233558) with phenyl isothiocyanate produces the corresponding hydrazinecarbothioamide, which upon treatment with sodium hydroxide solution at reflux, undergoes cyclodehydration to yield 5-tert-butoxy-1,2,4-triazole-3-thiones. beilstein-journals.org

The alkylation of the resulting triazole-thione is a straightforward S-alkylation reaction. The sodium salt of the mercapto-triazole, prepared in situ, readily reacts with alkyl halides. For example, the alkylation of 1H-5-mercapto-3-phenyl-1,2,4-triazole with ethyl chloroacetate (B1199739) in absolute ethanol (B145695) proceeds with good yields. researchgate.net A similar approach involves the reaction of 5-phenyl-1,2,4-triazole-3-thione with butyl iodide in the presence of potassium carbonate in acetone (B3395972) to yield 3-butylthio-5-phenyl-1,2,4-triazole. nih.gov

Table 1: Classical Synthesis of 5-Alkylsulfanyl-1,2,4-triazole Derivatives

Starting MaterialsReagents and ConditionsProductYieldReference
2-(Ethylsulfanyl)benzohydrazide, Aryl isothiocyanates1. Absolute ethanol, reflux; 2. 4N NaOH(aq), reflux5-[2-(Ethylsulfanyl)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thionesGood nih.gov
4-Hydroxybenzoic acid hydrazide, Ethyl isothiocyanate1. Ethanol; 2. 4N NaOH, reflux4-Ethyl-3-(4-hydroxyphenyl)-1H-1,2,4-triazole-5(4H)-thione86% jrespharm.com
1H-5-Mercapto-3-phenyl-1,2,4-triazole, Ethyl chloroacetateNaOEt, Absolute ethanol1H-5-Ethoxycarbonyl-methylsulfanyl-3-phenyl-1,2,4-triazoleGood researchgate.net
5-Phenyl-1,2,4-triazole-3-thione, Butyl iodideK2CO3, Dry acetone, heat3-Butylthio-5-phenyl-1,2,4-triazole96% nih.gov

Reflux-Based Cyclization Techniques

Refluxing is a standard technique in classical organic synthesis to provide the necessary thermal energy for reactions to proceed at a controlled rate. The cyclization of thiosemicarbazide precursors to form the 1,2,4-triazole ring is almost invariably carried out under reflux. beilstein-journals.orgresearchgate.net The choice of solvent is crucial and is often ethanol or an aqueous basic solution. nih.govjrespharm.com For example, the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol is achieved by the cyclization of potassium dithiocarbazinate in the presence of hydrazine (B178648) hydrate (B1144303) under reflux. researchgate.net The subsequent alkylation step to introduce the ethylsulfanyl group can also be performed under reflux conditions to ensure the completion of the reaction. researchgate.net

Contemporary and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These contemporary strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and catalysts.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. nih.govscispace.com The synthesis of Schiff's bases of 1,2,4-triazole derivatives, for instance, can be achieved in 5-10 minutes under microwave irradiation. researchgate.net A review on recent advances highlights the efficiency of microwave-assisted synthesis for various triazoles, emphasizing its role in green chemistry. rdd.edu.iq Specifically, the microwave-assisted synthesis of thioether derivatives containing 1,2,4-triazole moieties has been reported as an efficient and high-yielding method. nih.gov

Table 2: Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Starting MaterialsConditionsProductReaction TimeYieldReference
Chalcones of 3,5-diphenyl-1H-1,2,4-triazole, Hydrazine hydrateMicrowave irradiation, 280 W1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole10 minGood scispace.com
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzaldehydesMicrowave irradiationSchiff's bases of 1,2,4-triazole5-10 minGood researchgate.net

Catalyst-Free Protocols

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it simplifies reaction procedures and purification processes, and avoids the use of often toxic and expensive catalysts. A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles has been reported via the ring opening and intramolecular cyclization of arylidene thiazolone with aryl/alkyl-hydrazine. nih.gov This reaction demonstrates a broad substrate scope and can be performed on a gram scale in both batch and continuous flow setups. nih.gov While a direct catalyst-free synthesis for this compound from simple precursors is not extensively documented, the principles of catalyst-free cyclization of thiosemicarbazide derivatives under thermal conditions represent a viable and environmentally benign approach.

Metal-Catalyzed Cycloaddition Reactions (e.g., Copper, Silver, Nickel)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles. Copper, silver, and nickel catalysts have been employed to facilitate cycloaddition and cyclization reactions, often with high efficiency and regioselectivity.

Copper-Catalyzed Synthesis: Copper catalysis is widely used in triazole synthesis. A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles from two different nitriles and hydroxylamine (B1172632) has been developed using inexpensive Cu(OAc)2 as the catalyst. researchgate.net Copper can also mediate the synthesis of 5-carboxyl-4-perfluoroalkyl triazoles. nih.gov Furthermore, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for constructing 1,2,3-triazoles, and similar principles can be adapted for the synthesis of other triazole isomers. researchgate.net

Silver-Catalyzed Synthesis: Silver catalysts have also found application in triazole synthesis. An operationally simple Ag(I)-catalyzed approach has been developed for the synthesis of fused 1,2,3-triazoles through a cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes. jrespharm.com While this example pertains to 1,2,3-triazoles, it highlights the potential of silver catalysis in constructing triazole rings.

Nickel-Catalyzed Synthesis: Nickel catalysts offer an alternative for the synthesis of 1,2,4-triazoles. A commercially available air-stable Ni(0) complex has been shown to catalyze the transformation of isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles and 1,2,4-triazoles in a single step. organic-chemistry.org

Table 3: Metal-Catalyzed Synthesis of Triazole Derivatives

CatalystStarting MaterialsReaction TypeProductReference
Cu(OAc)2Nitriles, Hydroxylamine hydrochlorideOne-pot reactionSubstituted 1,2,4-triazoles researchgate.net
Ag(I)Amino-NH-1,2,3-triazoles, 2-AlkynylbenzaldehydesCascade cyclizationFused 1,2,3-triazoles jrespharm.com
Ni(0) complexIsoxazoles, OxadiazolesAtom-exchange reaction1,2,4-Triazoles organic-chemistry.org

Cascade Addition-Oxidation Cyclization Methods

While specific examples of cascade addition-oxidation cyclization for the direct synthesis of this compound are not extensively documented, the principles of cascade reactions are widely applied in the synthesis of substituted 1,2,4-triazoles. These one-pot syntheses are highly efficient, minimizing waste and simplifying purification processes. For instance, a facile one-pot process catalyzed by copper has been devised for producing 1,2,4-triazole derivatives. isres.org Similarly, trifluoroanhydride activation followed by microwave-induced cyclodehydration of hydrazides and secondary amides provides a general method for synthesizing 3,4,5-trisubstituted 1,2,4-triazoles. isres.org

A plausible cascade approach to 5-alkylsulfanyl-1,2,4-triazoles could involve the in-situ formation of a thiosemicarbazide intermediate from a hydrazide and an isothiocyanate, followed by an oxidative cyclization. This would be a highly atom-economical process. Another potential one-pot method involves the reaction of thiourea (B124793), dimethyl sulfate, and various hydrazides in the presence of a base like potassium carbonate to yield 3(5)-substituted 1,2,4-triazol-5(3)-amines under moderate conditions. isres.org

Regioselective Synthesis and Functionalization

The regioselective functionalization of the 1,2,4-triazole ring is crucial for controlling the properties of the final molecule. The triazole ring possesses multiple nucleophilic nitrogen atoms, leading to potential isomerism upon substitution.

The most common and direct route to this compound is the S-alkylation of the corresponding 1H-1,2,4-triazole-3-thiol (or its tautomer, 1,2,4-triazole-3-thione). This reaction is typically carried out by treating the triazole-3-thiol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The sulfur atom is a soft nucleophile and readily attacks the electrophilic carbon of the alkyl halide.

The parent 1H-1,2,4-triazole-3-thiol exists in a tautomeric equilibrium with 1,2,4-triazole-3-thione. The thione form is generally predominant in the solid state and in solution. farmaciajournal.com The reaction with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium carbonate, deprotonates the thiol/thione, and the resulting thiolate anion is a potent nucleophile that selectively attacks the alkylating agent to form the S-alkylated product.

A series of 3-alkylsulfanyl-1,2,4-triazole derivatives have been synthesized and evaluated for their biological activities. nih.gov These compounds are designed as cis-restricted analogues of combretastatin (B1194345) A-4, a potent anticancer agent. The synthesis involves the S-alkylation of the corresponding 1,2,4-triazole-3-thiol.

Starting MaterialReagentProduct
1H-1,2,4-Triazole-3-thiolEthyl iodideThis compound
4-Phenyl-1H-1,2,4-triazole-3-thiolEthyl bromide4-Phenyl-5-ethylsulfanyl-1H-1,2,4-triazole
4-Amino-1H-1,2,4-triazole-3-thiolDiethyl sulfate4-Amino-5-ethylsulfanyl-1H-1,2,4-triazole

N-acylation of this compound introduces an acyl group onto one of the ring nitrogen atoms. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the acylating agent. 1,2,4-Triazoles possess two potential sites for N-acylation, the N1 and N4 positions.

The acylation of 1,2,4-triazoles can be achieved using acyl chlorides or anhydrides. In some cases, the initially formed kinetic product may rearrange to the thermodynamically more stable isomer. Studies on the N-acylation of related 5-amino-1,2,4-triazole have shown that the reaction can be complex, yielding mixtures of mono- and di-acetylated products depending on the conditions. The use of an equivalent amount of acetic anhydride (B1165640) in dimethylformamide can lead to selective mono-acetylation.

While specific examples for the N-acylation of this compound are not abundant in the literature, general methods for N-acylation of 1,2,4-triazoles can be applied. For example, the reaction of a 4-aryl/alkyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(substituted)acetamide leads to S-alkylation followed by N-acylation of the acetamide (B32628) nitrogen, not the triazole ring. chemmethod.com This highlights the need for careful selection of substrates and reaction conditions to achieve the desired N-acylation of the triazole ring.

SubstrateAcylating AgentPotential Products
This compoundAcetyl chloride1-Acetyl-5-ethylsulfanyl-1H-1,2,4-triazole and 4-Acetyl-5-ethylsulfanyl-1H-1,2,4-triazole
This compoundBenzoyl chloride1-Benzoyl-5-ethylsulfanyl-1H-1,2,4-triazole and 4-Benzoyl-5-ethylsulfanyl-1H-1,2,4-triazole

Thiourea is a versatile reagent in heterocyclic synthesis, often serving as a source of the C=S group. In the context of 1,2,4-triazoles, thiourea is more commonly used as a building block for the synthesis of the triazole ring itself, typically through the formation of a thiosemicarbazide intermediate. For example, the reaction of a carboxylic acid hydrazide with an isothiocyanate (which can be derived from a thiourea precursor) yields a thiosemicarbazide, which upon cyclization gives a 1,2,4-triazole-3-thiol. farmaciajournal.com

Direct derivatization of this compound with thiourea is not a commonly reported reaction. However, thiourea can be used to introduce a thiol group or to construct fused heterocyclic systems. For example, a reaction of a compound containing the 5-ethylsulfanyl-1,2,4-triazole moiety with thiourea could potentially lead to the formation of a fused thiadiazine or other sulfur-containing heterocycles, depending on the other functional groups present in the starting material. One study describes the synthesis of thiourea derivatives which are then cyclized to form 1,2,4-triazoles. cyberleninka.ru

Synthesis of Fused 1,2,4-Triazole Systems Incorporating the 5-Ethylsulfanyl Moiety

The 5-ethylsulfanyl-1,2,4-triazole scaffold can be a key intermediate for the synthesis of various fused heterocyclic systems. The precursor, 4-amino-5-mercapto-1,2,4-triazole, is particularly useful for constructing fused systems like triazolo[3,4-b]thiadiazines. researchgate.net The amino and mercapto groups serve as nucleophilic centers that can react with various bielectrophiles to form the fused ring.

For example, the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-haloketones or other electrophiles leads to the formation of triazolo[3,4-b] rsc.orgnih.govcrossref.orgthiadiazines. These fused systems are of significant interest due to their diverse biological activities. researchgate.netcrossref.org The 5-mercapto group is alkylated first, followed by an intramolecular cyclization involving the 4-amino group. If the starting material is already S-ethylated, the 4-amino group can still participate in cyclization reactions to form fused systems.

A general scheme for the synthesis of triazolo[3,4-b]thiadiazines from 4-amino-5-mercapto-1,2,4-triazoles is shown below:

1,2,4-Triazole DerivativeReagentFused Product
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiolAryl aldehydes6-Aryl-3-phenyl-7H- rsc.orgcrossref.orgtriazolo[3,4-b] rsc.orgnih.govcrossref.orgthiadiazine
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiolSubstituted phenacyl bromides6-(Substituted-phenyl)-3-(4-pyridyl)-7H- rsc.orgcrossref.orgtriazolo[3,4-b] rsc.orgnih.govcrossref.orgthiadiazine
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol2-Chloro-3-chloromethylquinoline3-Methyl-5H- rsc.orgcrossref.orgtriazolo[5',1':2,3] rsc.orgnih.govthiazino[4,5-b]quinoline

Structural Elucidation and Advanced Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis of 5-Ethylsulfanyl-1H-1,2,4-Triazole and its Analogs

Single-crystal X-ray diffraction is the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. Studies on analogs of this compound provide a clear picture of the expected structural characteristics.

The crystal system and space group define the symmetry of the crystal lattice. Analogs of this compound have been found to crystallize in several different systems, indicating that substituent changes can significantly influence the crystal packing. For instance, 4-haloaryl-5-thiophene-substituted 1,2,4-triazoles crystallize in the triclinic system with the space group P-1. mdpi.com In another example, an orthorhombic modification was observed for 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, which belongs to the Iba2 space group. researchgate.net Fused triazolo-pyridazino-indole systems have been reported in both triclinic (P-1) and monoclinic (P2₁) systems. mdpi.com This variability highlights the sensitivity of the crystal packing to the nature of the substituents on the triazole core.

Table 1: Crystal System and Space Group Data for Selected 1,2,4-Triazole (B32235) Analogs

CompoundCrystal SystemSpace GroupReference
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneTriclinicP-1 mdpi.com
4-(4-Bromophenyl)-5-(5-bromothiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneTriclinicP-1 mdpi.com
4-Ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thioneOrthorhombicIba2 researchgate.net
4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneMonoclinicP2₁ mdpi.com
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1 mdpi.com

The conformation of the molecule, particularly the orientation of the ethylsulfanyl group relative to the triazole ring and any other substituents, is described by dihedral angles. In a 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole analog, the triazole ring is significantly twisted relative to the phenyl and benzothiazole (B30560) planes, with interplanar angles of 63.86° and 76.96°, respectively. iucr.orgnih.gov Similarly, in thiophene-linked 1,2,4-triazoles, the dihedral angle between the triazole and a substituted phenyl ring can range from 73.97° to 87.71°. mdpi.com For 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, the dihedral angle between the benzene (B151609) and triazole rings is 33.40°. nih.gov These values indicate that the rings are generally not coplanar, adopting a twisted conformation to minimize steric hindrance.

The crystal packing is stabilized by a network of intermolecular interactions. In triazole derivatives, hydrogen bonding is a dominant feature. The N-H proton of the triazole ring readily acts as a hydrogen bond donor, forming N-H···N or N-H···S bonds. mdpi.comnih.gov Weaker C-H···N and C-H···S interactions also play a crucial role in stabilizing the crystal lattice. mdpi.combgu.ac.ilresearchgate.net

Furthermore, interactions involving the sulfur atom of the ethylsulfanyl group are significant. These include chalcogen bonds (e.g., C–S···S), where the electrophilic region (σ-hole) on the sulfur atom interacts with a nucleophilic partner. mdpi.com Other observed interactions in various analogs include C-H···π, lp···π (lone pair-pi), and π-π stacking interactions, which collectively guide the supramolecular assembly. nih.govbgu.ac.ilresearchgate.net

Intermolecular interactions direct the molecules to assemble into well-defined supramolecular motifs. A common motif is the formation of dimers through hydrogen bonding or other directional interactions. mdpi.com For instance, in one analog, the pairing of triazole rings occurs across an inversion center. iucr.orgnih.gov These dimeric units can then link together to form chains or layers. mdpi.comnih.gov In the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O-H···N hydrogen bonds into chains, which are further connected into layers by C-H···N interactions and ultimately a three-dimensional network via π–π stacking. nih.gov The interplay of these various interactions results in complex and stable three-dimensional crystal architectures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H. It is an indispensable tool for confirming the molecular structure in solution.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

Triazole Protons: The 1,2,4-triazole ring has two protons: the N-H proton and the C-H proton. The N-H proton is labile and its signal is typically broad, appearing far downfield, often in the range of δ 13.6–14.1 ppm, due to hydrogen bonding and its acidic nature. ncl.res.in The C-H proton on the triazole ring would appear as a singlet in a specific region of the spectrum.

Ethylsulfanyl Group Protons: The ethyl group (-CH₂CH₃) gives rise to two signals. The methylene (B1212753) protons (-S-CH₂-) are adjacent to the sulfur atom, which causes a downfield shift. This signal would appear as a quartet. The methyl protons (-CH₃) are further from the electron-withdrawing triazole ring and would appear further upfield as a triplet.

The exact chemical shifts can be influenced by the solvent and the presence of other functional groups. Data from various substituted 1,2,4-triazoles confirm these general patterns. rsc.orgrsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Protons in 1,2,4-Triazole Systems

Proton EnvironmentTypical Chemical Shift (δ ppm)MultiplicityReference(s)
Triazole N-H13.6 - 14.1broad singlet ncl.res.in
Triazole C-H7.5 - 8.5singlet rsc.org
Methylene (-S-CH₂-)2.8 - 3.5quartet rsc.org
Methyl (-CH₃)1.2 - 1.5triplet rsc.org

Note: The chemical shifts are approximate and can vary based on the specific molecule and solvent used.

¹³C NMR Chemical Shift Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals corresponding to each unique carbon atom in the molecule.

The triazole ring carbons (C3 and C5) typically resonate in the downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms. The ethyl group carbons, in contrast, appear in the upfield region. The chemical shifts provide valuable information about the electronic environment of each carbon atom.

Carbon Atom Chemical Shift (δ, ppm)
Triazole C3Data not available in search results
Triazole C5Data not available in search results
-S-C H₂-CH₃Data not available in search results
-S-CH₂-C H₃Data not available in search results

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in confirming the structural connectivity of this compound.

COSY spectra establish correlations between protons that are coupled to each other, which in this case would confirm the connectivity within the ethyl group (CH₂-CH₃).

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

While general principles of these techniques are well-established, specific 2D NMR data for this compound were not available in the search results.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups and bonding arrangements within a molecule.

The FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H stretch (triazole ring)3300 - 3100Strong, Broad
C-H stretch (aromatic/heteroaromatic)3150 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium to Strong
C=N stretch (triazole ring)1650 - 1550Medium to Strong
N-N stretch (triazole ring)1450 - 1350Medium
C-N stretch (triazole ring)1350 - 1250Medium
C-S stretch800 - 600Weak to Medium

Note: The specific wavenumbers can vary depending on the molecular environment and physical state of the sample. The data presented is based on general ranges for related 1,2,4-triazole structures. nih.govresearchgate.net

The FT-IR spectra of 1,2,4-triazole derivatives typically show a characteristic N-H stretching vibration in the region of 3126 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected around 3097 and 3032 cm⁻¹. researchgate.net The C=N stretching of the triazole ring often appears in the IR spectra. nih.gov

Theoretical calculations, often employing Density Functional Theory (DFT) methods, are used to predict the vibrational frequencies of molecules. nih.govnih.govdergipark.org.tr Comparing the calculated spectra with experimental FT-IR and Raman data aids in the accurate assignment of vibrational modes. nih.govnih.govdergipark.org.tr For instance, DFT calculations at the B3LYP/6-311++G** level of theory have been shown to provide theoretical spectra that are in good agreement with experimental results for triazole compounds. nih.gov Such correlations can help to resolve ambiguities in band assignments and provide a more detailed understanding of the molecule's vibrational behavior. nih.gov

Mass Spectrometry (MS) for Molecular Fragmentation and Identification Pathways

Mass spectrometry is a key technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns under ionization. The fragmentation pathways provide valuable structural information.

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be protonated to form the [M+H]⁺ ion. Subsequent fragmentation (MS/MS) would likely involve characteristic losses. For 1,2,4-triazole derivatives, common fragmentation pathways include the loss of neutral molecules. researchgate.net For instance, the fragmentation of related 1,2,4-triazole-3-thiones has been studied, revealing specific ion decay patterns. nuph.edu.ua While the exact fragmentation of this compound is not detailed in the search results, general principles suggest potential cleavages at the C-S bond and fragmentation of the triazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For 1,2,4-triazole derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions within the heterocyclic ring system.

Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of 1,2,4-triazole (B32235) derivatives. By employing various functionals and basis sets, researchers can accurately model the behavior of these molecules.

Optimization of Ground State Geometries

The initial step in computational analysis involves the optimization of the molecule's ground state geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For 1,2,4-triazole derivatives, DFT calculations, often using methods like B3LYP with a 6-311++G(d,p) basis set, are employed to predict bond lengths, bond angles, and dihedral angles. ajol.info These optimized geometries are crucial for subsequent calculations and for comparing theoretical data with experimental results, such as those from X-ray crystallography. csic.es The planarity of the triazole ring and the orientation of the ethylsulfanyl substituent are key parameters determined through this optimization.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower reactivity. researchgate.net For derivatives of 1,2,4-triazole, a lower HOMO-LUMO gap is often associated with enhanced biological or nonlinear optical properties. nih.gov

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
Energy Gap (ΔE) The energy difference between HOMO and LUMOIndicates molecular stability and reactivity. A smaller gap suggests higher reactivity.

Analysis of Molecular Electrostatic Potential (MEP) Maps for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring and the sulfur atom of the thioether group are generally identified as nucleophilic centers. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides detailed insights into the intramolecular and intermolecular bonding and charge transfer interactions. This analysis examines the delocalization of electron density between occupied Lewis-type (donor) NBOs and unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. In 1,2,4-triazole systems, NBO analysis helps to understand the stability arising from hyperconjugative interactions and the nature of the chemical bonds within the molecule. ajol.infocsic.es

Evaluation of Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include:

Electronegativity (χ): The power of an atom or group to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (Nu): A measure of the electron-donating capability.

DescriptorFormula
Electronegativity (χ) -(EHOMO + ELUMO)/2
Chemical Hardness (η) (ELUMO - EHOMO)/2
Chemical Softness (S) 1/η
Chemical Potential (μ) (EHOMO + ELUMO)/2
Electrophilicity Index (ω) μ2/2η

Tautomerism Studies via Computational Modeling

Tautomerism is a significant feature of many heterocyclic compounds, including 1,2,4-triazoles. researchgate.net The position of the proton on the nitrogen atoms of the triazole ring can vary, leading to different tautomeric forms. Computational modeling, particularly using ab initio and DFT methods, is a powerful tool for investigating the relative stabilities of these tautomers in both the gas phase and in solution. rsc.org For 5-substituted-1,2,4-triazoles, the thione-thiol tautomerism is also a key consideration, where the compound can exist as either a thione (C=S) or a thiol (S-H) form. researchgate.netmdpi.com Computational studies can predict the most stable tautomer by comparing the calculated energies of each form, providing crucial information for understanding the compound's reactivity and biological activity.

Relative Stability of 1H-, 2H-, and 4H-Tautomeric Forms

The 1,2,4-triazole ring can exist in different tautomeric forms depending on the position of the single hydrogen atom on the nitrogen atoms of the ring. For C5-substituted 1,2,4-triazoles, three primary tautomers are possible: the 1H-, 2H-, and 4H-forms. The relative stability of these tautomers is a crucial aspect of their chemistry, influencing their biological activity and reactivity.

Quantum chemical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP, are the standard approach for determining the relative energies and thus the most stable tautomer of a given derivative. researchgate.net Studies on various C5-substituted 1,2,4-triazoles have shown that the nature of the substituent significantly influences tautomeric preference. Electron-donating groups (such as -NH2, -OH) tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups often favor the 1H-tautomer. researchgate.net In many cases, the 4H form is found to be the least stable. researchgate.netrsc.org

However, specific computational studies determining the relative Gibbs free energy or total energy for the 1H-, 2H-, and 4H-tautomers of 5-ethylsulfanyl-1H-1,2,4-triazole have not been identified in the surveyed literature. Therefore, no specific data on their relative stability can be presented.

Prototropy Processes and Energy Barriers

Prototropy refers to the chemical process of proton transfer, which governs the interconversion between tautomers. The energy barrier associated with this transfer is a key parameter that determines the rate at which tautomers interconvert. Computational methods are used to model the transition state of this proton transfer and calculate the corresponding activation energy. This provides insight into whether the different tautomeric forms can coexist as a mixture or if one form will predominate under given conditions.

Despite the importance of this parameter, no specific calculations on the energy barriers for the prototropic processes between the 1H-, 2H-, and 4H-tautomers of This compound were found in the reviewed scientific literature.

Simulation of Spectroscopic Properties

Theoretical simulations are a powerful tool for interpreting and predicting the spectroscopic features of molecules. These calculations provide a direct link between the molecular structure and its spectral fingerprint.

Theoretical Prediction of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule's chemical bonds. DFT calculations are routinely used to predict these vibrational frequencies. nih.gov By calculating the harmonic frequencies of an optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the bands observed in experimental spectra to specific vibrational modes, such as N-H stretching, C=N stretching, or ring vibrations. nih.govresearchgate.net

While this is a common practice for characterizing new triazole derivatives, a specific theoretical prediction of the IR and Raman vibrational frequencies for This compound is not available in the reviewed literature.

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the theoretical ¹H and ¹³C NMR chemical shifts of molecules. nih.govsemanticscholar.orgresearchgate.net These calculations provide the isotropic magnetic shielding constants, which are then converted into chemical shifts relative to a standard reference. Comparing these theoretical shifts with experimental data helps confirm molecular structures and assign specific resonances, especially in complex molecules or tautomeric mixtures.

No published studies containing theoretical calculations of the ¹H or ¹³C NMR chemical shifts for This compound were identified.

Theoretical UV-Vis Spectra and Excitation Energies (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for simulating electronic absorption spectra (UV-Vis). nih.govnih.gov This technique calculates the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. The results allow for the prediction of absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π* transitions. researchgate.net

A specific TD-DFT investigation to predict the UV-Vis spectrum and excitation energies for This compound has not been reported in the reviewed scientific literature.

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugated systems, particularly those with donor-acceptor groups, can exhibit significant non-linear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and materials science. Quantum chemical calculations are employed to compute key NLO parameters, such as the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.govdtic.mil These calculations help in screening potential candidate molecules for NLO applications.

While various 1,2,4-triazole derivatives have been investigated for their NLO potential dntb.gov.uaresearchgate.net, a computational study focused on the NLO properties of This compound was not found.

Calculation of Hyperpolarizability

The calculation of hyperpolarizability is crucial for identifying materials with nonlinear optical (NLO) properties. While no specific hyperpolarizability values for this compound have been reported, studies on other 1,2,4-triazole derivatives indicate that this class of compounds can exhibit significant NLO effects. The NLO properties arise from the distribution of atomic charges and the molecular structure.

Theoretical calculations, often employing Density Functional Theory (DFT) methods such as B3LYP with a 6-311G basis set, are used to determine the total static dipole moment (μ), the mean polarizability (<α>), the anisotropy of the polarizability (Δα), and the first-order hyperpolarizability (β). nih.gov For instance, studies on novel fused-triazine derivatives have shown that their theoretically calculated β values can be significantly higher than that of urea, a standard reference material for NLO studies. nih.gov One such study reported that a triazine derivative had a β value 24 times higher than urea, indicating its potential as a good NLO material. nih.gov Given the presence of the electron-rich triazole ring and the sulfur atom in this compound, it is plausible that this compound would also exhibit notable hyperpolarizability. The delocalized π-electron system in the triazole ring, influenced by the ethylsulfanyl group, could lead to a significant NLO response.

Table 1: Representative Theoretical NLO Properties of a Fused-Triazine Derivative

Parameter Calculated Value
Dipole Moment (μ) 6.96 D
Mean Polarizability (<α>) 10.75 × 10⁻²⁴ esu
First-Order Hyperpolarizability (β) Value reported to be 24 times that of urea

Data derived from a study on a novel fused-triazine derivative. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations could elucidate its conformational flexibility, solvation effects, and potential interactions with biological macromolecules.

While specific MD simulation data for this compound is not available, studies on related 1,2,4-triazole derivatives highlight the utility of this method. For example, MD simulations have been used to investigate the interactions of 1,2,4-triazole derivatives with biological targets like 5-lipoxygenase-activating protein (FLAP), revealing how structural modifications influence inhibitory potential. acs.org These simulations can identify key protein-ligand interactions and their stability over time, often on the scale of nanoseconds. acs.org For this compound, MD simulations could model its behavior in different solvents, predicting its conformational preferences and the nature of its interactions with solvent molecules. Such studies would typically analyze parameters like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation shells.

Hirshfeld Surface Analysis and Energy Frameworks

Although a Hirshfeld surface analysis for this compound has not been specifically reported, numerous studies on other triazole and thiazole (B1198619) derivatives provide a clear indication of the expected interactions. nih.govnih.gov Typically, H···H contacts are the most dominant interactions in such heterocyclic compounds, often contributing significantly to the crystal packing. nih.gov Other important interactions include those involving heteroatoms, such as N···H, O···H, and S···H contacts. nih.gov

For a compound like this compound, one would expect significant contributions from H···H, N···H, and S···H interactions. The presence of the ethyl group would likely lead to a notable percentage of H···H contacts. The nitrogen atoms of the triazole ring and the sulfur atom of the ethylsulfanyl group would act as hydrogen bond acceptors, leading to N···H and S···H interactions, respectively. The analysis of a thiazole derivative, for instance, showed that H···H interactions contributed 37.6% to the crystal packing, followed by O···H/H···O (16.8%), S···H/H···S (15.4%), and N···H/H···N (13.0%). nih.gov

Energy frameworks, which can also be calculated from the results of Hirshfeld surface analysis, provide a visual representation of the energetic aspects of crystal packing, illustrating the strength and topology of intermolecular interactions.

Table 2: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thiazole Derivative

Interaction Type Contribution (%)
H···H 37.6
O···H/H···O 16.8
S···H/H···S 15.4
N···H/H···N 13.0
C···H/H···C 7.6

Data derived from a study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

Reactivity Profiles and Chemical Transformations

Electrophilic Substitution Reactions on the Triazole Ring

The 1,2,4-triazole (B32235) ring is generally considered to be electron-rich, which would suggest a predisposition towards electrophilic substitution. However, the presence of three nitrogen atoms makes the ring π-deficient at the carbon atoms. Consequently, electrophilic attack occurs preferentially at the nitrogen atoms, which possess higher electron density. nih.gov Protonation, a fundamental electrophilic substitution, readily occurs.

Alkylation and acylation are common electrophilic substitution reactions observed for 1,2,4-triazoles. The alkylation of S-substituted 1,2,4-triazoles can lead to a mixture of products due to the presence of multiple nucleophilic nitrogen atoms (N1, N2, and N4). The regioselectivity of these reactions is influenced by factors such as the nature of the alkylating agent, the solvent, and the presence of substituents on the triazole ring. nih.gov For instance, the alkylation of 3-benzylsulfanyl-5-(1H-indol-2-yl)-2H-1,2,4-triazole with dibromomethane (B42720) yielded a mixture of N1-CH2-N1, N1-CH2-N2, and N2-CH2-N2 linked isomers, with the N1-CH2-N2 isomer being predominant due to steric effects. nih.gov

Acylation reactions also target the ring nitrogen atoms. However, under certain conditions, initial N-acylation can be followed by migration of the acyl group to an exocyclic atom if a suitable one is present. researchgate.net

ReactionReagentConditionsProduct(s)Reference(s)
AlkylationDihaloalkanesK₂CO₃, Acetone (B3395972)Mixture of N-alkylated isomers nih.gov
AcylationAcetyl Chloride-N-acylated triazoles nih.gov

Nucleophilic Substitution Reactions at Ring Carbon and Nitrogen Atoms

The carbon atoms of the 1,2,4-triazole ring are electron-deficient due to the electron-withdrawing effect of the adjacent nitrogen atoms. This makes them susceptible to nucleophilic attack, particularly under mild conditions. nih.gov The ethylsulfanyl group at the C5 position is a potential leaving group, especially after activation, for instance, by oxidation to a sulfoxide (B87167) or sulfone.

Nucleophilic substitution can also occur at the nitrogen atoms, particularly in the context of rearrangement reactions where ring-opening and closing sequences are involved. For instance, in the Dimroth rearrangement, a nucleophilic attack is a key step in the ring-opening process.

A study on the reaction of 1,2,4-triazole-3(5)-thiol with α-bromo-γ-butyrolactone demonstrated a rapid SN process, highlighting the nucleophilic character of the sulfur atom in the thiol form, a tautomer of the thione. mdpi.com This suggests that the sulfur in 5-ethylsulfanyl-1H-1,2,4-triazole can also participate in nucleophilic reactions, although direct substitution at the sulfur of a thioether is less common than for a thiol.

Reaction TypeReactantConditionsProductReference(s)
SN at Sulfur (Thiol tautomer)α-bromo-γ-butyrolactoneRefluxS-alkylated product mdpi.com

Functionalization of the Ethylsulfanyl Moiety

The ethylsulfanyl group offers several avenues for functionalization. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with electrophiles.

S-Alkylation: While this compound is already S-alkylated, further reaction at the sulfur atom to form a sulfonium (B1226848) salt is conceivable with strong alkylating agents. More relevant is the initial synthesis of such compounds, which typically involves the S-alkylation of the corresponding 1,2,4-triazole-3-thiol. nih.gov

Oxidation: The sulfur atom of the ethylsulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the substituent, making it a strong electron-withdrawing group. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgnih.govresearchgate.netresearchgate.net The resulting sulfones are valuable synthetic intermediates. nih.gov

ReactionReagentProductReference(s)
S-OxidationH₂O₂ or m-CPBA5-(Ethanesulfinyl)-1H-1,2,4-triazole (Sulfoxide) organic-chemistry.orgresearchgate.netresearchgate.net
S-OxidationExcess H₂O₂ or m-CPBA5-(Ethanesulfonyl)-1H-1,2,4-triazole (Sulfone) organic-chemistry.orgnih.govresearchgate.net

Rearrangement Reactions (e.g., Fries Rearrangement)

While the Fries rearrangement is specific to phenolic esters and not directly applicable here, analogous rearrangement reactions are known for triazole systems. The most prominent is the Dimroth rearrangement, which involves the isomerization of certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement proceeds through a ring-opening and ring-closing mechanism. wikipedia.orgrsc.org While classically described for 1,2,3-triazoles, similar rearrangements can occur in other heterocyclic systems. For 1,2,4-triazoles, rearrangements are often observed in derivatives with specific substitution patterns, such as 5-amino-1-aryl-1,2,3-triazole-4-carbothioamides. osi.lvrsc.org The presence of an amino or substituted amino group is often crucial for this type of transformation. The direct applicability of a Dimroth-type rearrangement to this compound is not well-documented and would likely require prior functionalization to introduce the necessary structural motifs.

More relevant to substituted 1,2,4-triazoles are rearrangements involving substituent migrations. For example, the thermal or base-catalyzed migration of a substituent from one nitrogen atom to another or to a side chain can occur.

Oxidative and Reductive Transformations

As discussed in section 5.3, the ethylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone. nih.gov This transformation is a key oxidative process for this molecule. The triazole ring itself is relatively stable to oxidation, but under harsh conditions, ring degradation can occur.

Reductive transformations could potentially target the triazole ring or the ethylsulfanyl group. Catalytic hydrogenation might, under forcing conditions, lead to the cleavage of the C-S bond or saturation of the heterocyclic ring. However, the 1,2,4-triazole ring is generally aromatic and thus relatively resistant to reduction. A more likely reductive transformation would be the desulfurization of the ethylsulfanyl group, for example, using Raney Nickel, to yield the corresponding 5-ethyl-1H-1,2,4-triazole.

TransformationReagent/ConditionProduct
OxidationH₂O₂, Na₂WO₄5-(Ethanesulfonyl)-1H-1,2,4-triazole
Potential Reduction (Desulfurization)Raney Nickel5-Ethyl-1H-1,2,4-triazole

Cycloaddition Reactions Involving the Triazole Ring

The 1,2,4-triazole ring can participate in cycloaddition reactions, although its aromatic character makes it less reactive as a diene or dienophile compared to less aromatic systems. However, certain activated 1,2,4-triazole derivatives, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are highly reactive dienophiles in Diels-Alder reactions. acgpubs.org For the parent this compound, participation in a [4+2] cycloaddition as the diene component is unlikely due to its aromaticity.

It is more plausible for the triazole to act as a 1,3-dipole in [3+2] cycloaddition reactions after undergoing a ring-opening to a diazo intermediate, though this is more characteristic of 1,2,3-triazoles. The double bonds within the triazole ring could potentially act as dienophiles in reactions with highly reactive dienes, but this is not a commonly reported reaction pathway for simple 1,2,4-triazoles.

Reaction TypeReactivityCommentsReference(s)
[4+2] Cycloaddition (Diels-Alder)LowThe aromaticity of the triazole ring reduces its reactivity as a diene. Activated derivatives are much more reactive. acgpubs.orgencyclopedia.pubnih.govmdpi.com
[3+2] CycloadditionPossible under specific conditionsMay proceed through a ring-opened intermediate.

Proton Transfer Mechanisms

Proton transfer is a fundamental process in the chemistry of 1,2,4-triazoles. The molecule can act as both a proton donor (from the N-H group) and a proton acceptor (at the other nitrogen atoms). The acidity of the N-H proton is significant, and deprotonation with a suitable base generates the corresponding triazolate anion. This anion is a potent nucleophile and is often an intermediate in alkylation and acylation reactions.

The basicity of the nitrogen atoms allows for protonation in the presence of acids. The site of protonation can vary depending on the substitution pattern and the reaction medium. Computational studies on azoles have explored the mechanisms of proton transfer, including intermolecular proton exchange and water-assisted tautomerization. The presence of the ethylsulfanyl group may influence the pKa values of the triazole ring through its electronic effects.

Coordination Chemistry of 5 Ethylsulfanyl 1h 1,2,4 Triazole As a Ligand

Ligand Design and Binding Modes

While specific studies on 5-ethylsulfanyl-1H-1,2,4-triazole are not available, the potential donor atoms and chelation capabilities can be inferred from the known chemistry of similar 1,2,4-triazole (B32235) derivatives.

Identification of Potential Donor Atoms (Nitrogen, Sulfur)

The structure of this compound features several potential coordination sites. The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential donor atoms for metal ions. Additionally, the sulfur atom of the ethylsulfanyl group possesses lone pairs and could also engage in coordination. The specific nitrogen atoms involved in binding would likely depend on steric and electronic factors, as well as the nature of the metal center.

Mono- and Polydentate Chelation Capabilities

Based on its structure, this compound could theoretically act as a monodentate ligand, coordinating through one of the nitrogen atoms of the triazole ring or the sulfur atom. It could also potentially exhibit bidentate or bridging behavior, linking multiple metal centers. However, without experimental evidence, these possibilities remain speculative.

Synthesis and Characterization of Metal Complexes

There is no available scientific literature detailing the synthesis and characterization of metal complexes specifically with this compound as a ligand. Therefore, no information can be provided on its complexes with transition metals or its organometallic derivatives.

Complexes with Transition Metals (e.g., Cd, Ni, Pd, Co, Cu, Zn)

No published research was found describing the synthesis or characterization of complexes between this compound and the transition metals cadmium, nickel, palladium, cobalt, copper, or zinc.

Organometallic Derivatives (e.g., Organotin(IV) Complexes)

Similarly, there are no reports in the scientific literature on the formation or properties of organotin(IV) complexes with this compound.

Structural Analysis of Metal Complexes

Given the absence of synthesized complexes, no structural analysis data, such as that obtained from X-ray crystallography or spectroscopic methods, is available for any metal complexes of this compound.

X-ray Crystallography of Coordination Compounds

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystal, revealing precise bond lengths, bond angles, and intermolecular interactions. While crystal structures of complexes containing specifically the this compound ligand are not widely reported, analysis of closely related alkyl-sulfanyl-1,2,4-triazole derivatives offers valuable information.

For instance, the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole reveals significant dihedral angles between the triazole ring and its substituents, with the phenyl and benzothiazole (B30560) planes oriented at approximately 64° and 77°, respectively, to the triazole plane. nih.gov Another related compound, 4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thione, crystallizes in the orthorhombic space group Iba2. researchgate.net The structural data for these compounds underscore the non-planar geometries that can arise from substitution on the 1,2,4-triazole core.

CompoundCrystal SystemSpace GroupUnit Cell ParametersRef.
4-ethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)-sulfanyl]methyl}-4H-1,2,4-triazole-3(2H)-thioneOrthorhombicIba2a = 21.802(4) Å, b = 8.821(2) Å, c = 12.676(4) Å researchgate.net
4-benzylideneamino-5-mercapto-1,2,4-triazoleMonoclinicP2₁/ca = 10.8435(4) Å, b = 4.4732(2) Å, c = 20.4414(7) Å, β = 106.25(8)° rsc.org
1-(4-bromophenyl)-4,5-diethyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-ium tetrafluoroborateMonoclinicP1 2₁/n 1a = 9.3019 Å, b = 20.691 Å, c = 10.107 Å, β = 96.604° crystallography.net

Geometric Configurations and Coordination Polyhedra

Triazole ligands can coordinate to metal centers in a monodentate fashion, typically through the N4 atom, or act as bridging ligands via the N1 and N2 atoms to form polynuclear complexes. ethz.ch This bridging capability can lead to the formation of one-, two-, or three-dimensional coordination polymers. The resulting coordination polyhedra around the metal centers are diverse. For example, a zinc complex with a fused tetrahydro- nih.govresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidine ligand exhibits a tetrahedral coordination environment around the zinc cation, which is coordinated by a triazole nitrogen atom and an amino group from the ligand. nih.gov In other reported triazole complexes, geometries such as octahedral and pentagonal bipyramidal have been observed, showcasing the structural versatility of these systems.

Intermolecular Interactions within Metal Complex Crystals

The solid-state packing of coordination compounds involving this compound is governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in stabilizing the crystal lattice and dictating the supramolecular architecture.

π-π Stacking: Aromatic and heteroaromatic rings, like the 1,2,4-triazole ring, frequently engage in π-π stacking interactions. These interactions are significant in the crystal engineering of triazole- and oxadiazole-containing materials. mdpi.com In the crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the triazole rings form pairs across an inversion center with an interplanar distance of 3.1852 Å, indicative of stacking. nih.gov Intramolecular π-π stacking has also been observed in cationic iridium(III) complexes, where it enhances molecular stability. rsc.org The stacking of methylthio-phenoxyl radical complexes has been shown to alter their electronic structure. mdpi.com

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to metal ions gives rise to complexes with distinct electronic and magnetic properties, which can be probed using various spectroscopic and analytical techniques.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of chemical species. For metal complexes of triazole derivatives, CV provides information on the stability of different oxidation states of the metal center and the electronic influence of the ligand.

Studies on related 1,2,4-triazole-3-thiol compounds show that they can be electrochemically oxidized. For example, 5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiol displays an irreversible oxidation peak, which is attributed to a dimerization process involving the formation of a disulfide derivative. researchgate.net The parent 1,2,4-triazole molecule has been shown to undergo a single, irreversible reduction wave in acidic media, a process found to be diffusion-controlled. researchgate.net The electronic properties of Ni and Pd complexes with 1,2,3-triazole-4,5-dithiolate ligands have also been characterized using cyclic voltammetry. nih.govrsc.org The redox potentials of complexes with this compound would similarly depend on the coordinated metal and the experimental conditions.

Compound/SystemObserved ProcessPotential (vs. ref)CharacteristicsRef.
5-benzyl-4-(4′-methylphenyl)-4H-1,2,4-triazole-3-thiolIrreversible oxidationAttributed to disulfide dimerization researchgate.net
5-phenyl-1,2,4-triazole-3-thiolTwo oxidation peaks+0.45 V, +0.65 VpH-dependent potentials researchgate.net
1,2,4-triazole (in acidic media)Single cathodic reduction wave~ -1.5 V (vs. SCE)Irreversible, diffusion-controlled researchgate.net

UV-Vis and EPR Spectroscopy for Electronic Structure

UV-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectra of 1,2,4-triazole derivatives and their metal complexes provide information about the electronic structure. The absorption spectra of N1-substituted 1,2,4-triazoles have been studied to understand the effects of solvent polarity and hydrogen bonding. researchgate.net A detailed study of 1H-1,2,4-triazole using vacuum ultraviolet absorption and photoelectron spectroscopy identified multiple electronic transitions and ionized states. nih.goved.ac.uk For a complex molecule containing two triazole rings and a thioether linkage, the observed absorption bands were intense, indicating a high probability of allowed electron transitions. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying metal complexes that contain unpaired electrons. For paramagnetic metal complexes of this compound, EPR can provide detailed information about the metal's coordination environment and the nature of the metal-ligand bond. Multifrequency EPR spectroscopy has been used to investigate 2p-3d heterospin complexes involving a triazolyl-substituted radical. nih.gov In these systems, the radical acts as a bidentate ligand, coordinating through a triazole nitrogen and a nitroxide oxygen. EPR studies of Ni and Pd complexes with dithiolate-triazole ligands have also been conducted. nih.govrsc.org The technique is particularly useful for characterizing magnetic interactions, such as the ferromagnetic coupling in a Cu-radical complex, which gives rise to an S = 5/2 ground state with an anisotropic g-tensor. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are used to determine the bulk magnetic properties of a material, providing insight into the electronic ground state and the nature of magnetic exchange interactions between metal centers in polynuclear complexes. The bridging capability of the 1,2,4-triazole ring makes it an excellent mediator for magnetic coupling.

For example, studies on coordination complexes of a phenyl-1H-1,2,4-triazole ligand with paramagnetic M(II) ions (M = Mn, Ni, Co) revealed strong antiferromagnetic exchange between the metal and a coordinated nitroxyl (B88944) radical. nih.gov Furthermore, the intradimer exchange coupling between the metal-radical units was found to be ferromagnetic for the Mn complex (J/k = +0.53 K) and antiferromagnetic for the Ni complex (J/k = -3.5 K). nih.gov In other work on trinuclear complexes bridged by a triazolyl-substituted radical, static magnetic measurements revealed antiferromagnetic interactions for a Mn(II) complex and ferromagnetic interactions for a Cu(II) complex. nih.gov These findings highlight how the choice of metal ion dramatically influences the magnetic behavior of triazole-bridged complexes.

Thermal Stability and Decomposition Pathways of Complexes (e.g., DSC-TGA)

A comprehensive review of the scientific literature reveals a notable absence of specific studies on the thermal stability and decomposition pathways of coordination complexes involving the ligand this compound. While the broader family of 1,2,4-triazole derivatives has been the subject of numerous thermal analysis investigations, research focusing specifically on the 5-ethylsulfanyl substituted variant and its metallic complexes is not presently available in the public domain.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are powerful tools for characterizing the thermal properties of coordination compounds. These methods provide valuable data on melting points, decomposition temperatures, mass loss during decomposition, and the nature of the decomposition process (i.e., endothermic or exothermic). This information is crucial for understanding the stability of these complexes and for predicting their behavior under various thermal conditions.

In the general context of 1,2,4-triazole-metal complexes, thermal decomposition studies often reveal multi-step degradation processes. These typically involve the loss of any coordinated or lattice solvent molecules at lower temperatures, followed by the decomposition of the organic ligand at higher temperatures, ultimately leaving a metal oxide or pure metal residue. The specific temperatures and decomposition patterns are highly dependent on the nature of the metal ion, the counter-anion, and the substituents on the triazole ring.

For instance, studies on complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol have detailed their thermal behavior, but these findings cannot be directly extrapolated to this compound due to differences in the substituent groups which can significantly influence the electronic structure and coordination chemistry of the ligand. Similarly, research on the thermal properties of other substituted triazoles, such as those with nitrophenyl or trimethoxyphenyl groups, highlights the diverse thermal stabilities and decomposition mechanisms within this class of compounds.

Without dedicated experimental studies on the DSC and TGA of this compound and its complexes, a detailed analysis of their thermal properties remains speculative. Future research in this area would be necessary to elucidate the specific decomposition temperatures, mass loss percentages, and decomposition pathways for these particular coordination compounds. Such studies would contribute valuable knowledge to the field of coordination chemistry and materials science.

Applications in Advanced Materials Science and Chemical Technologies

Corrosion Inhibition Mechanisms

Derivatives of 1,2,4-triazole (B32235) are well-documented as effective corrosion inhibitors for various metals and alloys, including mild steel and copper, in aggressive environments. physchemres.orgnih.gov The inhibition is generally attributed to the adsorption of the triazole molecules onto the metal surface, forming a protective barrier that impedes the corrosion process. physchemres.org The presence of heteroatoms (nitrogen and, in many derivatives, sulfur) and π-electrons in the aromatic ring are crucial for this interaction. psu.edu

Adsorption Behavior on Metal Surfaces (e.g., Mild Steel, Copper)

For 1,2,4-triazole derivatives, adsorption on metal surfaces can occur through the sharing of electrons between the heteroatoms (N, S) and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. The planarity of the triazole ring can also facilitate effective surface coverage. However, no specific studies detailing the adsorption behavior of 5-ethylsulfanyl-1H-1,2,4-triazole on mild steel or copper have been found.

Adsorption Isotherms (e.g., Langmuir Isotherm)

The adsorption of many organic corrosion inhibitors, including various triazole derivatives, can be described by adsorption isotherms such as the Langmuir isotherm. researchgate.net This model assumes monolayer adsorption on a homogeneous surface. To determine the applicable isotherm for this compound, experimental data correlating its concentration with the surface coverage on a metal would be required. Such data is not currently available in published research.

Correlation of Inhibition Efficiency with Quantum Chemical Parameters

Quantum chemical calculations, often employing Density Functional Theory (DFT), are a powerful tool for correlating the molecular structure of an inhibitor with its performance. psu.eduresearchgate.net Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment are calculated to predict the adsorption and inhibition mechanism. researchgate.net A high E_HOMO value is associated with a greater tendency for a molecule to donate electrons to the metal surface, while a low E_LUMO value indicates a higher affinity to accept electrons from the metal. physchemres.org Without specific quantum chemical studies on this compound, a direct correlation between its molecular properties and inhibition efficiency cannot be established.

Surface Protective Layer Formation

Effective corrosion inhibitors form a stable and adherent protective film on the metal surface, isolating it from the corrosive medium. This layer can be composed of a self-assembled monolayer of the inhibitor molecules. The nature and stability of this film are critical to the inhibitor's effectiveness. Research on other thio-substituted triazoles suggests that the sulfur atom can play a significant role in bonding to the metal surface, contributing to a robust protective layer. However, studies confirming and characterizing such a layer for this compound are absent from the literature.

Role in Organic Electronic Materials

The electronic properties of heterocyclic compounds like triazoles make them candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Their function often relates to their ability to transport charge (electrons or holes) or to block the transport of one type of charge carrier.

Electron-Transport and Hole-Blocking Properties

For a molecule to be an effective electron-transport material, it should have a low-lying LUMO level to facilitate electron injection from the cathode and stable anionic states. Conversely, a good hole-blocking material should have a high-lying HOMO level to prevent holes from passing through to the emissive layer. There is currently no published research investigating the electron-transport or hole-blocking properties of this compound. Its suitability for such applications remains to be explored.

Applications in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)

The 1,2,4-triazole core is a recognized component in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-deficient nature, which facilitates electron transport and injection—critical processes for efficient light emission. nih.gov While direct studies on this compound for OLEDs are not widely documented, research on other derivatives showcases the potential of this heterocyclic system.

For instance, highly conjugated 4H-1,2,4-triazole derivatives have been synthesized and shown to exhibit strong luminescence with high quantum yields, properties essential for OLED applications. nih.gov These compounds, featuring extended π-conjugated systems attached to the triazole core, are investigated for their photophysical properties. The presence of the nitrogen-rich triazole ring influences the electron distribution and enhances intramolecular electron transport. nih.gov

Furthermore, iridium(III) complexes incorporating 1,2,4-triazolylidene-based carbene ligands have been developed for blue phosphorescent OLEDs (PHOLEDs). acs.org These metal complexes are designed to have high thermal stability and restrain non-radiative transitions, leading to efficient emission. acs.org The general synthetic accessibility and ease of functionalization of the 1,2,4-triazole ring make it a promising platform for creating novel ligands for emissive metal complexes. acs.org

The potential of this compound in this field would depend on its photoluminescent properties, either as a host material, an electron-transporting layer, or as a ligand in a phosphorescent metal complex. The sulfur atom in the ethylsulfanyl group could further influence the electronic properties and intermolecular interactions, potentially impacting film morphology and device performance.

Table 1: Photophysical Properties of Representative Luminescent 4H-1,2,4-Triazole Derivatives Data for related compounds illustrating properties relevant to OLED applications.

Compound NameAbsorption Max (λmax)Emission Max (λPL)
4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole351.0 nmNot Specified
mer-TzDm (Iridium Complex)~380 nm (onset)432 nm
fac-TzDm (Iridium Complex)~380 nm (onset)431 nm

Source: nih.govacs.org

Potential in Organic Photovoltaic Cells (OPVs)

In the realm of organic photovoltaics (OPVs), materials containing the 1,2,4-triazole scaffold are explored for their potential as electron acceptors or as part of donor-acceptor (D-A) conjugated polymers. The electron-deficient character of the triazole ring is advantageous for creating materials with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is crucial for efficient charge separation at the donor-acceptor interface in a solar cell. nih.gov

While specific studies implementing this compound in OPVs are not prominent in the literature, the general principles of OPV material design suggest its potential. Conjugated polymers and small molecules incorporating heterocyclic rings are central to OPV research. The introduction of a 1,2,4-triazole unit into a polymer backbone can influence its optical band gap, energy levels, and charge transport characteristics. nih.gov The development of new acceptor materials beyond fullerenes is a key research direction, and electron-deficient heterocyclic compounds are prime candidates.

The performance of any new material in an OPV device depends on a combination of factors, including its absorption spectrum, energy level alignment with a donor material, charge carrier mobility, and ability to form an optimal morphology in the active layer blend. Future research could explore the synthesis of polymers or small molecules incorporating the this compound unit to evaluate these critical photovoltaic parameters.

Catalytic Applications

Utilization of this compound Metal Complexes in Catalysis

The 1,2,4-triazole ring system, particularly when functionalized with donor atoms like sulfur, serves as an excellent ligand for forming coordination complexes with a wide range of metal ions. researchgate.net The resulting metal complexes often exhibit significant catalytic activity. The nitrogen atoms of the triazole ring and the sulfur atom of a thiol or thioether group can act as coordination sites, leading to stable metallacycles. researchgate.net

Specifically, derivatives of 1,2,4-triazole-3-thiol (a potential precursor to this compound) and their Schiff base derivatives are widely used to synthesize Co(II), Ni(II), Cu(II), and Zn(II) complexes. researchgate.net Spectroscopic studies confirm that ligands of this type often coordinate to the metal center through the thiol sulfur and one of the ring nitrogen atoms. researchgate.net While many of these complexes are investigated for their biological activity, the structural motifs are relevant for catalysis, as Schiff base complexes are known to be effective catalysts for hydrolysis, oxidation, and reduction reactions.

Other Emerging Material Applications

Liquid Crystalline Behavior

Liquid crystals (LCs) are materials that exhibit phases intermediate between crystalline solids and isotropic liquids. The design of LC materials often involves molecules with a rigid core and flexible peripheral chains. While some heterocyclic systems are known to form the core of liquid crystalline molecules, there is limited specific information on the liquid crystalline behavior of this compound.

For a neutral, non-ionic compound like this compound to exhibit liquid crystallinity, it would likely need to be derivatized with long alkyl or alkoxy chains to induce the necessary molecular anisotropy. Studies on neutral 1,2,4-triazole precursors to these ionic liquid crystals have shown a lack of mesomorphic behavior, underscoring the importance of molecular engineering to achieve this property. mdpi.com

Table 2: Thermal Properties of Related 1,2,4-Triazolium Ionic Liquid Crystals Data illustrates the induction of mesophases in related triazole systems.

CompoundChain Length (n)Phase Transition Temperatures (°C) on Cooling
Cation with Phenyl-1,2,4-triazole core and CnH2n+1O- chains10I → 158 → Col → 121 → Cr
Cation with Phenyl-1,2,4-triazole core and CnH2n+1O- chains12I → 162 → Col → 131 → Cr
Cation with Phenyl-1,2,4-triazole core and CnH2n+1O- chains14I → 165 → Col → 136 → Cr

I = Isotropic Liquid, Col = Columnar Mesophase, Cr = Crystal. Source: mdpi.com

Optical Waveguide Applications

Organic materials capable of acting as optical waveguides are of interest for applications in photonic circuits and sensors. This property relies on the ability of a material, often in crystalline or aggregated form, to confine and propagate light. While research into 4-aryl-4H-1,2,4-triazole derivatives has shown that their organized, ribbon-like supramolecular structures can act as photoluminescence-propagating optical waveguides, there is currently a lack of specific data on this compound for this application. The waveguiding in these materials arises from specific intermolecular interactions (like π-π stacking and hydrogen bonding) that lead to anisotropic molecular arrangements within self-assembled structures. The potential for this compound to form similar ordered assemblies would be a prerequisite for exploring its utility in optical waveguides.

Data Storage Devices

While direct applications of this compound in commercially available data storage devices are not documented in current research literature, the inherent electronic properties of the 1,2,4-triazole core and the influence of sulfur-containing functional groups suggest a potential for its use in advanced materials for data storage. The exploration of heterocyclic compounds in materials science is a burgeoning field, with a focus on developing molecules that exhibit specific electronic behaviors suitable for next-generation technologies.

Research into various 1,2,4-triazole derivatives has highlighted their tunable electronic properties. nih.govacs.orgresearchgate.net The 1,2,4-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, which results in a π-electron system that can be readily modified. chemicalbook.comnih.gov The electronic nature of the triazole ring, whether it is electron-donating or electron-withdrawing, can be significantly influenced by the substituents attached to it. acs.org These characteristics are fundamental to the design of materials for electronic applications, including memory devices where the ability to exist in and switch between different electronic states is paramount.

Theoretical studies on similar heterocyclic systems have shown that the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be fine-tuned through functionalization. nih.gov The HOMO-LUMO gap is a critical parameter in determining the electronic and optical properties of a material, including its potential use in electronic devices. For a compound to be considered for data storage applications, particularly in molecular memory, it would need to exhibit stable and switchable electronic or physical states. While there is no specific research on this compound in this context, the general properties of functionalized 1,2,4-triazoles provide a foundation for future investigation into its suitability for such advanced applications.

Table of Potentially Relevant Properties of Functionalized 1,2,4-Triazoles

PropertyRelevance to Data StorageResearch Finding on 1,2,4-Triazole Derivatives
Electronic Properties The ability to control charge transport and storage is fundamental for memory devices.1,2,4-triazole derivatives exhibit a range of electronic properties, including serving as proton-conducting electrolytes and demonstrating varied electrical conductivity. researchgate.net
Tunable HOMO-LUMO Gap The energy gap influences the electrical and optical properties, which is crucial for developing materials for electronic switching.The HOMO-LUMO gap of bridged 1,2,4-triazole N-oxides has been studied using density functional theory, showing that it can be manipulated through different functional groups. nih.gov
Inductive Effects Substituents can alter the electron density of the triazole ring, affecting its behavior in an electric field.Studies on fluorinated triazoles show they are inductively electron-withdrawing, a property that can be harnessed in the design of electronic components. acs.org
Intermolecular Interactions The way molecules pack in a solid state affects the bulk material properties, including charge mobility.The presence of sulfur atoms in related heterocyclic systems can lead to specific intermolecular interactions, influencing the material's structure and electronic behavior.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is paramount in modern chemistry. Future research should prioritize the exploration of novel synthetic pathways for 5-ethylsulfanyl-1H-1,2,4-triazole that align with the principles of green chemistry. rsc.orgresearchgate.net Traditional synthesis methods for triazoles often involve harsh reaction conditions, hazardous solvents, and lengthy reaction times. rsc.org

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov Research should focus on developing microwave-assisted protocols for the key cyclization and substitution steps in the formation of the this compound core. nih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, offering a green approach to synthesizing triazole derivatives. mdpi.com

Green Solvents and Catalysts: The replacement of traditional volatile organic solvents with greener alternatives like water, ionic liquids, or biodegradable solvents such as Cyrene™, is a critical goal. rsc.orgnih.gov Furthermore, the development of reusable and non-toxic catalysts could drastically improve the sustainability of the synthesis process. rsc.org

Table 1: Proposed Comparative Study of Synthetic Methodologies for this compound
MethodTypical Reaction TimeTypical Yield (%)Key AdvantagesResearch Goal
Conventional Heating> 4 hoursVariableEstablished ProceduresEstablish Baseline Data
Microwave-Assisted< 1 hourPotentially > 85%Speed, Energy Efficiency, High Yield rsc.orgnih.govOptimize a rapid, high-yield protocol
Ultrasound-Assisted1-3 hoursPotentially HighEnergy Efficiency, Eco-Friendly mdpi.comDevelop a metal-free, efficient method
Green Solvent SynthesisVariableVariableReduced Toxicity, Sustainability nih.govEliminate hazardous organic solvents

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental work, thereby saving time and resources. Future research should leverage advanced computational modeling to build a comprehensive understanding of this compound.

Density Functional Theory (DFT) Calculations: DFT studies can be employed to investigate the electronic structure, molecular geometry, and reactivity of the molecule. nih.gov This can help in predicting its behavior in chemical reactions and its potential interaction with biological targets or material surfaces.

Molecular Docking Studies: For applications in drug design, molecular docking simulations can predict the binding affinity and mode of interaction of this compound and its derivatives with specific protein targets. nih.govnih.gov This in silico screening can identify promising candidates for further experimental validation. nih.govnih.gov

Pharmacokinetic (ADMET) Profiling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.govnih.gov This early-stage assessment is crucial for designing compounds with favorable drug-like properties.

Design of Novel this compound Derivatives with Enhanced Properties

The this compound scaffold is a versatile building block that can be chemically modified to create a diverse library of derivatives with tailored properties. chemijournal.comijprajournal.comresearchgate.net The triazole ring is a valuable pharmacophore, and strategic functionalization can lead to compounds with enhanced biological activity or material characteristics. researchgate.netresearchgate.net

Future design strategies should focus on:

Substitution at the N1 Position: The nitrogen at the 1-position of the triazole ring is a prime site for introducing various substituents to modulate the molecule's steric and electronic properties.

Modification of the Ethylsulfanyl Group: Altering the ethyl group (e.g., by introducing branching, unsaturation, or additional functional groups) can influence lipophilicity and binding interactions.

Hybrid Molecule Synthesis: A promising approach involves linking the this compound core to other known pharmacophores or functional moieties to create hybrid molecules with potentially synergistic or novel properties. nih.govresearchgate.net

Table 2: Proposed Research on Novel Derivatives and Target Properties
Derivative ClassSynthetic StrategyTarget Property to EnhancePotential Application
N-Aryl/Alkyl DerivativesN-alkylation or N-arylationAnticancer Activity nih.govnih.govChemotherapeutics
Thioether ModificationsOxidation or chain modificationAntimicrobial Efficacy nih.govInfectious Disease Treatment
Hybrid Molecules (e.g., with Indole)Multi-step synthesis nih.govEnzyme InhibitionTargeted Therapies
Schiff Base DerivativesCondensation with aldehydes/ketones chemmethod.comCoordination AbilitySensors, Catalysts

Investigation of Expanded Coordination Architectures and Functional Metal-Organic Frameworks

The nitrogen-rich 1,2,4-triazole (B32235) ring is an excellent ligand for coordinating with metal ions, making it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). chemijournal.comchemijournal.commdpi.com The presence of the sulfur atom in the ethylsulfanyl group provides an additional potential coordination site, opening the door to more complex and functional architectures.

Future research in this area should include:

Synthesis of Coordination Complexes: Systematic investigation of the coordination behavior of this compound with a wide range of transition metal ions (e.g., Cu(II), Zn(II), Co(II), Ni(II)) is needed. mdpi.comnih.gov

Development of MOFs: The use of this compound as a primary or secondary building block in MOF synthesis could lead to materials with novel topologies and properties. rsc.orgbohrium.com The functional ethylsulfanyl group could line the pores of the MOF, potentially leading to applications in selective gas adsorption, catalysis, or sensing. rsc.org Post-synthetic modification of MOFs with triazole-containing ligands is also a viable strategy to introduce new functionalities. bohrium.comnih.gov

Development of Next-Generation Materials Based on this compound Scaffolds

Beyond MOFs, the unique properties of the this compound scaffold make it a candidate for the development of other advanced materials. researchgate.net The combination of the aromatic triazole ring and the flexible ethylsulfanyl group could be exploited in various material science applications.

Prospective research avenues include:

Anticorrosion Agents: 1,2,4-triazole derivatives have shown promise as corrosion inhibitors for metals, and the sulfur atom in the target molecule could enhance its affinity for metal surfaces.

Luminescent Materials: Functionalized triazoles can serve as fluorophores. nih.gov Derivatives of this compound could be designed to exhibit specific photophysical properties for use in sensors, probes, or light-emitting diodes.

Agrochemicals: The triazole core is present in many commercially successful fungicides and herbicides. New derivatives could be screened for potential applications in agriculture.

By systematically pursuing these research directions, the scientific community can elucidate the fundamental chemistry of this compound and pave the way for its application in a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethylsulfanyl-1H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a nitro-substituted precursor can be reduced using iron powder and ammonium chloride in a refluxing ethanol/water mixture, followed by extraction with ethyl acetate . Another approach involves reacting hydrazine derivatives with carbonyl-containing intermediates under basic conditions (e.g., triethylamine in ethanol at reflux) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. Chromatographic purification (silica gel with toluene/dioxane) and recrystallization (ethanol) are common for isolating pure products .

Q. How is the structural confirmation of this compound achieved?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For instance, single-crystal studies (e.g., using SHELX or WinGX software) provide bond lengths, angles, and torsion angles, with R-factors <0.05 indicating high precision . Complementary techniques include:

  • IR spectroscopy : Identification of N–H stretches (~3200 cm⁻¹) and C=S vibrations (~650 cm⁻¹) .
  • ¹H/¹³C NMR : Methylsulfanyl groups appear as singlets at δ ~2.5 ppm (¹H) and δ ~15 ppm (¹³C) .

Q. What purification strategies are effective for removing byproducts in triazole synthesis?

  • Methodological Answer : Byproducts such as unreacted hydrazines or sulfur-containing intermediates are removed via:

  • Column chromatography : Silica gel with gradients of toluene/dioxane (70:30) .
  • Recrystallization : Ethanol or methanol as solvents due to the compound’s moderate solubility .
  • Acid-base extraction : Utilizing pH-dependent solubility (e.g., in dichloromethane/methanol mixtures) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms are used to calculate:

  • HOMO-LUMO gaps : To assess reactivity and charge-transfer potential .
  • Electrostatic potential maps : For identifying nucleophilic/electrophilic sites.
  • Thermochemical data : Atomization energies and ionization potentials (average error ~2.4 kcal/mol with B3LYP) . Basis sets like 6-311++G(d,p) are recommended for accuracy.

Q. What challenges arise in crystallographic refinement of this compound derivatives?

  • Methodological Answer : Common issues include:

  • Disorder in ethylsulfanyl groups : Resolved using SHELXL’s PART instruction to model partial occupancy .
  • Twinned crystals : Handled with WinGX’s TWINABS for data integration .
  • Weak diffraction : High-resolution synchrotron data (λ ~0.7 Å) improves signal-to-noise ratios .

Q. How can biological activity assays (e.g., enzyme inhibition) be designed for this compound?

  • Methodological Answer : For tyrosinase inhibition studies (as in related triazoles):

  • In vitro assays : Use mushroom tyrosinase with L-DOPA as substrate; measure IC₅₀ via UV-Vis kinetics (λ = 475 nm) .
  • Dose-response curves : Test concentrations from 1 nM–100 μM; validate with positive controls like kojic acid .
  • Molecular docking : AutoDock Vina to simulate ligand-enzyme interactions (e.g., binding affinity to copper-active sites) .

Q. How do substituents on the triazole ring influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-withdrawing groups (e.g., –CF₃): Enhance metabolic stability but may reduce solubility .
  • Sulfanyl modifications : Ethylsulfanyl improves lipophilicity (logP ~1.29), favoring membrane penetration .
  • Comparative assays : Test derivatives against parent compounds in parallel assays (e.g., antimicrobial disk diffusion) .

Q. What experimental methods determine solubility and stability under storage conditions?

  • Methodological Answer :

  • Solubility : Shake-flask method in buffers (pH 1–13) with HPLC quantification .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .
  • Storage : -20°C in amber vials under argon to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.